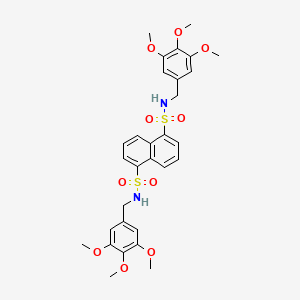![molecular formula C19H16N2O B15013411 2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide](/img/structure/B15013411.png)
2-methyl-N'-[(1E)-1-naphthylmethylene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE is a compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including anti-bacterial, anti-fungal, anti-inflammatory, and anti-cancer activities
Métodos De Preparación
The synthesis of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation of 2-methylbenzohydrazide with naphthalene-1-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The general procedure involves mixing the reactants in ethanol and heating the mixture to reflux for several hours. After cooling, the product is filtered, washed, and recrystallized from ethanol to obtain the pure compound .
Análisis De Reacciones Químicas
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding carboxylic acids, while reduction can yield hydrazine derivatives .
Aplicaciones Científicas De Investigación
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells . Additionally, it has been studied for its anti-inflammatory and anti-bacterial properties, making it a candidate for the development of new therapeutic agents . In industry, it can be used in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes involved in cell proliferation and inflammation . This inhibition can lead to the suppression of cancer cell growth and the reduction of inflammatory responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other signaling proteins .
Comparación Con Compuestos Similares
2-METHYL-N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]BENZOHYDRAZIDE can be compared with other benzohydrazide derivatives, such as N’-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide and N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide . These compounds share similar structural features but differ in their substituents, which can affect their biological activities and chemical reactivity . For example, the presence of a chloro group in N’-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide can enhance its anti-bacterial activity, while the methoxy group in N’-[(2-methoxynaphthalen-1-yl)methylidene]benzohydrazide can improve its solubility and bioavailability .
Propiedades
Fórmula molecular |
C19H16N2O |
|---|---|
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
2-methyl-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C19H16N2O/c1-14-7-2-4-11-17(14)19(22)21-20-13-16-10-6-9-15-8-3-5-12-18(15)16/h2-13H,1H3,(H,21,22)/b20-13+ |
Clave InChI |
JJSGBUIKWKAALT-DEDYPNTBSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC3=CC=CC=C32 |
Solubilidad |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B15013328.png)
![4-[(phenethylimino)methyl]phenyl (E)-3-(4-nitrophenyl)-2-propenoate](/img/structure/B15013337.png)

![3,4,5-trimethoxy-N'-[(E)-(3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013341.png)
![3-cyclopentyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B15013349.png)
![Diethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15013356.png)
![4-bromo-2-chloro-6-[(E)-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15013357.png)
![3-bromo-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B15013362.png)

![Morpholine, 4-[[[6-[(9-anthracenylmethylene)amino]-2-benzothiazolyl]thio]acetyl]-](/img/structure/B15013371.png)
![4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B15013373.png)
![4-({(E)-2-[2-(2-naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B15013377.png)
![(2R,3R,10bS)-3-(2,2-dimethylpropanoyl)-2-(4-nitrophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15013378.png)
![3-(4-Chlorophenyl)-1-{3-(4-chlorophenyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5,5-dimethyl-2-oxoimidazolidin-4-yl}-1-hydroxyurea](/img/structure/B15013408.png)
